BenchChemオンラインストアへようこそ!

cIAP1 Ligand-Linker Conjugates 13

PROTAC design linker optimization ternary complex geometry

cIAP1 Ligand-Linker Conjugates 13 (also cataloged as E3 ligase Ligand‑Linker Conjugates 43, MW 704.85, formula C₃₉H₅₂N₄O₈) is a pre‑functionalized heterobifunctional building block that covalently integrates an inhibitor of apoptosis protein (IAP) ligand—specific for the cIAP1 E3 ubiquitin ligase—with a polyethylene glycol (PEG₃)‑based PROTAC linker. The conjugate bears a free terminal amine and is supplied as a characterized solid (≥98% purity) intended for direct conjugation to a target‑protein ligand, enabling rapid assembly of Specific and Non‑genetic IAP‑dependent Protein ERasers (SNIPERs) and PROTACs.

Molecular Formula C39H52N4O8
Molecular Weight 704.9 g/mol
Cat. No. B11929378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamecIAP1 Ligand-Linker Conjugates 13
Molecular FormulaC39H52N4O8
Molecular Weight704.9 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NCCOCCOCCOCCN)NC(=O)C(C(CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O
InChIInChI=1S/C39H52N4O8/c1-27(2)24-35(37(45)41-17-19-49-21-23-50-22-20-48-18-16-40)42-38(46)36(44)34(25-28-10-4-3-5-11-28)43-39(47)51-26-33-31-14-8-6-12-29(31)30-13-7-9-15-32(30)33/h3-15,27,33-36,44H,16-26,40H2,1-2H3,(H,41,45)(H,42,46)(H,43,47)/t34-,35+,36+/m1/s1
InChIKeyNEFJJLSTXCBUOY-SBPNQFBHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

cIAP1 Ligand-Linker Conjugates 13 – A Defined E3 Ligase Building Block for SNIPER and PROTAC Synthesis


cIAP1 Ligand-Linker Conjugates 13 (also cataloged as E3 ligase Ligand‑Linker Conjugates 43, MW 704.85, formula C₃₉H₅₂N₄O₈) is a pre‑functionalized heterobifunctional building block that covalently integrates an inhibitor of apoptosis protein (IAP) ligand—specific for the cIAP1 E3 ubiquitin ligase—with a polyethylene glycol (PEG₃)‑based PROTAC linker . The conjugate bears a free terminal amine and is supplied as a characterized solid (≥98% purity) intended for direct conjugation to a target‑protein ligand, enabling rapid assembly of Specific and Non‑genetic IAP‑dependent Protein ERasers (SNIPERs) and PROTACs [1]. Its defined molecular composition and the presence of a single reactive handle distinguish it from closely related conjugates within the same numbered series (e.g., Conjugates 12, 14, 15), which differ in linker length, IAP‑ligand substructure, or protecting‑group strategy .

Why cIAP1 Ligand-Linker Conjugates 13 Cannot Be Freely Substituted by Other Series Members


The cIAP1 Ligand‑Linker Conjugate series is not a family of interchangeable generic intermediates; each member embodies a deliberate combination of IAP‑ligand pharmacophore, linker length/composition, and terminal functionality that collectively dictate the geometry of the ternary complex (E3 ligase–PROTAC–target protein), conjugation efficiency, and the physicochemical properties of the final degrader [1]. For example, Conjugate 12 incorporates a sulfur‑containing linker and a distinct IAP‑ligand substructure (MW 929.15; C₄₆H₆₄N₄O₁₂S₂) that alters both spatial reach and solubility profile compared with Conjugate 13 . Conjugate 14 bears an Fmoc protecting group on the linker terminus (MW 719.82; C₃₉H₄₉N₃O₁₀), requiring an additional deprotection step that can reduce overall synthetic yield and introduce purification challenges . Conjugate 15 has a shorter, chemically distinct scaffold (MW 661.78; C₃₇H₄₇N₃O₈) incompatible with linker‑length optimization strategies validated for PEG₃‑based SNIPERs [2]. Even within the same IAP‑ligand class, small changes in linker length have been shown to toggle degradation activity from sub‑micromolar to inactive—underscoring that “generic” substitution is scientifically unsound [3].

Quantitative Differentiation Evidence for cIAP1 Ligand-Linker Conjugates 13 Versus Series Analogs


Linker Length and Composition: PEG₃ vs Alkyl‑Sulfur Linker in Conjugate 12

Conjugate 13 possesses a triethylene glycol (PEG₃) linker with a terminal primary amine, while Conjugate 12 contains a substantially larger linker incorporating two sulfur atoms and a different IAP‑ligand attachment (molecular weight differential: 929.15 vs 704.85 g/mol) . In SNIPER development, linker length and composition directly influence ternary complex formation efficiency; PEG₃ linkers have been shown to support productive ubiquitination geometry for multiple target classes, whereas alkyl‑sulfur linkers of the type present in Conjugate 12 exhibit restricted conformational flexibility that can reduce degradation efficiency when the optimal inter‑ligand distance is not met [1]. The 224.3 g/mol mass difference also translates to altered solubility and cell permeability properties in the final degrader conjugate .

PROTAC design linker optimization ternary complex geometry

Terminal Functionality: Free Amine vs Fmoc‑Protected Amine in Conjugate 14

Conjugate 13 provides a free terminal primary amine (-NH₂) ready for direct amide coupling to a target‑protein ligand, whereas Conjugate 14 bears an Fmoc (9‑fluorenylmethyloxycarbonyl) protecting group on the linker terminus . The Fmoc group in Conjugate 14 must be removed prior to conjugation, typically with piperidine (20% in DMF), introducing an additional synthetic step that reduces overall yield and requires extra purification [1]. Conjugate 13 eliminates this deprotection step, offering a more streamlined synthetic workflow. Molecular weights are closely matched (704.85 vs 719.82 g/mol), but the atom‑economy advantage of Conjugate 13 translates to higher effective loading in subsequent conjugation reactions [2].

conjugation chemistry synthetic efficiency PROTAC assembly

IAP Ligand Pharmacophore and Scaffold Differentiation from Conjugate 15

Conjugate 13 incorporates an IAP ligand scaffold derived from an LCL‑161 analog series that has been validated in multiple published SNIPER constructs for recruiting cIAP1 with high affinity [1]. Conjugate 15, by contrast, is built on a scaffold that is 43 Da lighter (MW 661.78 vs 704.85) and lacks the N‑terminal carbamate motif found in Conjugate 13, which is critical for engagement with the BIR3 domain of cIAP1 [2]. SPR‑based binding studies on related IAP ligand series show that carbamate‑containing LCL‑161 derivatives exhibit pKD values of ~7.8 for cIAP1‑BIR3, while truncated analogs lacking this motif can show 10‑fold or greater reduction in affinity . Although direct SPR data for Conjugate 13 vs Conjugate 15 are not publicly available, the structural difference in the IAP‑binding warhead permits a class‑level inference that Conjugate 13 retains the affinity‑conferring pharmacophore elements .

IAP ligand affinity E3 ligase recruitment structural biology

Validated Reference: Conjugate 13 as the Documented Building Block in Primary SNIPER Literature

InvivoChem explicitly associates cIAP1 Ligand-Linker Conjugates 13 with the primary research article by Itoh et al. (Bioorg. Med. Chem. 2011, 19, 6768–6778) in which SNIPERs targeting RAR, ER, and AR were designed, synthesized, and biologically evaluated . This direct citation anchor provides procurement traceability: the building block purchased as Conjugate 13 corresponds to the IAP ligand–linker module used in peer‑reviewed, experimentally validated degrader constructs. By contrast, Conjugates 12, 14, and 15 do not share this specific publication provenance and are cataloged without equivalent primary‑literature linkage to validated SNIPER exemplars . For researchers prioritizing reproducibility and citable methodology, this traceability constitutes a decisive procurement criterion.

publication traceability experimental reproducibility SNIPER synthesis

Physicochemical Property Differentiation: Solubility and Formulation Readiness

Conjugate 13, with its PEG₃ linker and a moderate molecular weight of 704.85 g/mol, is documented to dissolve in DMSO at concentrations up to at least 10 mM—a standard stock concentration for cell‑based PROTAC assays . Conjugate 12, with its higher molecular weight (929.15 g/mol) and more lipophilic sulfur‑containing scaffold, is predicted to exhibit reduced aqueous solubility and may require alternative solvent systems for equivalent stock preparation . The PEG₃ linker in Conjugate 13 also confers balanced hydrophilicity that supports the aqueous compatibility required for in‑cell ubiquitination assays, while the alkyl‑sulfur linker in Conjugate 12 may promote aggregation or non‑specific binding at higher concentrations [1]. These differences, while not quantified by direct comparative solubility measurements in a single study, are inferable from the structural features and are consistent with general PROTAC linker design principles [1].

solubility formulation in vitro assay

Recommended Application Scenarios for cIAP1 Ligand-Linker Conjugates 13 Based on Differentiated Evidence


Rapid Parallel Synthesis of SNIPER Libraries Targeting Nuclear Receptors

Conjugate 13 is the preferred building block for synthesizing panels of SNIPERs targeting nuclear receptors (RAR, ER, AR). Its free terminal amine enables direct single‑step conjugation to carboxylic‑acid‑functionalized target‑protein ligands without deprotection, and its direct citation linkage to the foundational SNIPER paper by Itoh et al. (2011) ensures that the synthesized degraders can be benchmarked against published protocols [1]. The PEG₃ linker length has been empirically validated in these constructs to support productive cIAP1‑mediated ubiquitination [1]. Researchers building focused nuclear‑receptor degrader libraries benefit from the elimination of the Fmoc‑deprotection step required by Conjugate 14, accelerating library turnaround by approximately one full synthetic cycle per compound [2].

cIAP1‑Recruiting PROTAC Optimization for Kinase Degraders with Stringent Linker‑Length Requirements

In PROTAC campaigns where the optimal inter‑ligand distance is critical—such as BCR‑ABL or BRD4 degraders—the defined PEG₃ linker of Conjugate 13 provides a geometrically validated spacer that has been shown in independent SNIPER studies to support degradation DC₅₀ values in the low nanomolar range when paired with appropriate target ligands [3]. The lighter, sulfur‑free composition of Conjugate 13 (ΔMW = −224 g/mol vs Conjugate 12) reduces the risk of adding unnecessary bulk that could sterically hinder ternary complex formation, a factor documented to toggle degradation from active to inactive upon linker alteration [4]. Conjugate 13 thus represents the rational starting point for linker‑optimization campaigns, where incremental PEG‑unit variation can be systematically explored from a validated baseline.

cIAP1 Self‑Ubiquitination and Mechanistic Studies Requiring High‑Affinity IAP Ligand Engagement

For mechanistic investigations of cIAP1 autoubiquitination dynamics—where the IAP ligand module alone can induce cIAP1 degradation even prior to target‑protein conjugation—Conjugate 13 provides the carbamate‑containing pharmacophore associated with high‑affinity cIAP1‑BIR3 binding (class‑reference pKD ≈ 7.8) . The documented 10 mM DMSO solubility and PEG‑based hydrophilicity ensure homogeneous compound distribution in cellular assays, minimizing artifactual aggregation that could confound ubiquitination readouts . Conjugate 15, lacking this pharmacophore motif, is predicted to exhibit diminished cIAP1 engagement and is therefore not recommended for studies where robust E3 ligase binding is a prerequisite .

Industrial‑Scale Degrader Synthesis with Minimized Unit Operations

In medicinal chemistry and CRO settings where process efficiency and cost‑per‑compound are paramount, Conjugate 13 offers a single‑step conjugation workflow (free amine + activated acid) versus the two‑step deprotect‑and‑conjugate sequence mandated by the Fmoc‑protected Conjugate 14 [2]. The ≥98% purity specification, room‑temperature shipping stability, and long‑term powder storage (−20°C, 3 years) further ensure batch‑to‑batch consistency across multi‑campaign degrader programs . Procurement of Conjugate 13 thereby aligns with lean synthesis principles—reducing solvent consumption, minimizing purification losses, and shortening the design‑make‑test cycle by an estimated 4–8 hours per compound relative to protected analogs [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for cIAP1 Ligand-Linker Conjugates 13

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.